molecular formula C10H12O2 B3132562 6-Methoxychroman CAS No. 3722-76-7

6-Methoxychroman

Cat. No. B3132562
CAS RN: 3722-76-7
M. Wt: 164.2 g/mol
InChI Key: GIKMYBNGVOXIJU-UHFFFAOYSA-N
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Description

6-Methoxychroman is a heterobicyclic compound with the molecular formula C10H12O2 . It is also known by other names such as 6-methoxy-3,4-dihydro-2H-1-benzopyran and 6-methoxy-3,4-dihydro-2H-chromene . The molecular weight of 6-Methoxychroman is 164.20 g/mol .


Molecular Structure Analysis

The structure of 6-Methoxychroman is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .


Physical And Chemical Properties Analysis

6-Methoxychroman has a molecular weight of 164.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The topological polar surface area is 18.5 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 6-Methoxychroman compounds have been synthesized through various methods. For instance, 5-Methoxychroman-3-one has been obtained via the formation of an organocopper complex (Velkov et al., 1997). Similarly, 7-Methoxychroman has been synthesized and undergone Birch reduction (Blickenstaff & Tao, 1968).
  • Chemical Analysis and Characterization : Detailed studies have been conducted on the conformation and properties of methoxychromones. This includes 1H NMR analysis to determine methoxy group conformation in these compounds (Kövér & Borbély, 1985).

Biological Activities and Potential Therapeutic Applications

  • Inhibitory Effects on Nitric Oxide and Inflammatory Responses : 6-Hydroxy-7-methoxychroman-2-carboxylic acid phenylamide has shown to inhibit nitric oxide production in macrophages and suppress nuclear factor-kappaB activation, suggesting anti-inflammatory potential (Kim et al., 2004); (Min et al., 2005); (Kim et al., 2006).
  • Structure-Activity Relationships : Studies have been conducted on the structure-activity relationships of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, revealing insights into their inhibitory effects on nuclear factor-kappaB activation (Kwak et al., 2007).

Applications in Traditional Medicine and Natural Product Research

  • Isolation from Medicinal Plants : Homoisoflavonoids including 6-methoxychroman derivatives have been isolated from plants like Scilla persica and evaluated for traditional medicinal claims (Hafez-Ghoran et al., 2015).
  • Anti-Angiogenic Activities : A homoisoflavanone derivative from Cremastra appendiculata showed potent anti-angiogenic activity, highlighting potential therapeutic applications (Shim et al., 2004).

Other Potential Applications

  • Electroluminescent Materials : Methoxy derivatives of certain organic compounds have been characterized for potential electroluminescent applications, demonstrating the versatility of methoxy groups in materials science (Gondek et al., 2008).

Safety And Hazards

The specific safety and hazards associated with 6-Methoxychroman are not detailed in the retrieved sources .

Future Directions

Considering the versatility of chromanone, including 6-Methoxychroman, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKMYBNGVOXIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316605
Record name 6-Methoxychroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxychroman

CAS RN

3722-76-7
Record name 6-Methoxychroman
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3722-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxychroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
H Gotanda, S Yamauchi, F Ishibashi… - Bioscience …, 1993 - Taylor & Francis
Two haedoxan-analogs, (±)-(1S*,2R*,5R*,6S*)-2-(2,6-dimethoxyphenoxy)-l-hydroxy-6-[(±)-(2S*3R*)-7/6-niethoxy-3/2-methoxymethyl-2/3-(3,4-niethylenedioxyphenyl)-3,4-dihydro-2H-…
Number of citations: 5 www.tandfonline.com
T Augustine, SM Vithiya, V Ramkumar… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C17H14O3, the dihedral angle between the phenyl ring and the benzene ring of the chromanone moiety is 67.78 (3). The six-membered heterocyclic ring of the …
Number of citations: 4 scripts.iucr.org
D Basavaiah, M Bakthadoss - Chemical Communications, 1998 - pubs.rsc.org
… The efficiency of this methodology has been demonstrated via the synthesis of the methyl ether of bonducellin 13 and (E)-3-(4-methoxybenzylidene)-6-methoxychroman-4-one 4, an …
Number of citations: 101 pubs.rsc.org
S Hafez-Ghoran, P Ebrahimi, H Mighani… - Brazilian journal of …, 2015 - SciELO Brasil
… )-5,8-dihydroxy-7-methoxychroman-4-one,3-(3',4'-dihydroxybenzylidene)-5,8-dihydroxy-7-methoxychroman-4-one and 3-(3',4'-dihydroxybenzylidene)-5,7-dihydroxy-6-methoxychroman-…
Number of citations: 6 www.scielo.br
SO Famuyiwa, AN Ntumy, K Andrae-Marobela… - South African journal of …, 2013 - Elsevier
Seven homoisoflavonoids and one stilbenoid, 3-(4′-methoxybenzyl)-6,7-dihydroxy-5-methoxychroman-4-one (1) which is new; 3-(4′-methoxybenzyl)-6-hydroxy-5,7-…
Number of citations: 18 www.sciencedirect.com
SO Famuyiwa, KF Sichilongo, SO Yeboah… - Phytochemistry …, 2012 - Elsevier
… Thus compound 5 was identified as 3-(3′-hydroxy-4′-methoxybenzyl)-5,7-dihydroxy-6-methoxychroman-4-one. This is the first time this compound is reported from this species and …
Number of citations: 10 www.sciencedirect.com
A Silayo, BT Ngadjui, BM Abegaz - Phytochemistry, 1999 - Elsevier
Thirteen homoisoflavonoids, nine of which are new: 3-(4-methoxybenzyl)-5,7-dimethoxychroman-4-one, 3-(4-hydroxy-3-methoxybenzyl)-5-hydroxy-7-methoxychroman-4-one, 3-(4-…
Number of citations: 91 www.sciencedirect.com
BA Barros-Filho, MCF de Oliveira… - Natural product …, 2012 - journals.sagepub.com
… strigellus afforded the benzopyrans, 2,2-dimethyl-6-methoxychroman-4-one, 4-hydroxy-2,2-dimethyl-6-methoxychromane and (3R,4S)-3,4-dihydroxy-2,2-dimethyl-6-methoxychromane. …
Number of citations: 21 journals.sagepub.com
LEEI SMITH, HE UNGNADE, HH HOEHN… - The Journal of …, 1939 - ACS Publications
… The mono methyl ether of hydroquinone,however, reacts readily with dimethylbutadiene in aceticand hydrochloric acids to give 2,2,3trimethyl-6-methoxychroman (VII), and with …
Number of citations: 95 pubs.acs.org
J Demyttenaere, K Van Syngel, AP Markusse… - Tetrahedron, 2002 - Elsevier
… The dehydration with anhydrous oxalic acid in boiling benzene 12 proved to be suitable for the dehydration of 6-methoxychroman-2,7-diol 6 (see Scheme 2). The reaction mixture …
Number of citations: 64 www.sciencedirect.com

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